(R)-(-)-Citronellyl bromide
CAS No.:
Cat. No.: VC4017263
Molecular Formula: C10H19B
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19B |
|---|---|
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | (6R)-8-bromo-2,6-dimethyloct-2-ene |
| Standard InChI | InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | QPKCDMXLSDFCQD-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](CCC=C(C)C)CCBr |
| SMILES | CC(CCC=C(C)C)CCBr |
| Canonical SMILES | CC(CCC=C(C)C)CCBr |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(R)-(-)-Citronellyl bromide belongs to the class of halogenated hydrocarbons, characterized by the molecular formula C₁₀H₁₉Br. The compound features a chiral center at the C6 position, conferring its (R)-configuration (Figure 1). The bromine atom is attached to the terminal carbon of a 3,7-dimethyloct-2-ene backbone, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Key structural attributes:
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IUPAC Name: (6R)-8-bromo-2,6-dimethyloct-2-ene
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Canonical SMILES: CC(CCC=C(C)C)CCBr
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Chirality: The (R)-configuration is preserved during synthesis due to the use of enantiomerically pure citronellol precursors.
Spectroscopic Characterization
NMR analysis reveals distinct signals for the bromine-bearing methylene group (δ 3.40 ppm, triplet) and the olefinic protons (δ 5.10 ppm, multiplet) . The NMR spectrum exhibits a peak at δ 33.7 ppm corresponding to the carbon bonded to bromine . Mass spectrometry confirms the molecular ion peak at m/z 219.16.
Synthesis and Reaction Mechanisms
Bromination of (R)-(-)-Citronellol
The primary synthesis route involves the bromination of (R)-(-)-citronellol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Reaction conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| PBr₃ | Dichloromethane | 0–5°C | 92% |
| HBr (48% aq.) | H₂O/Et₂O | Reflux | 85% |
The mechanism proceeds via an Sₙ2 pathway, where the hydroxyl group of citronellol is displaced by bromide (Figure 2). Stereochemical integrity is maintained due to the inversion-free nature of the reaction when using PBr₃.
Alternative Synthetic Routes
A patent-pending method employs enzymatic resolution to isolate the (R)-enantiomer from racemic mixtures, achieving >99% enantiomeric excess (ee) . This approach reduces byproduct formation and is scalable for industrial production.
Reactivity and Applications
Nucleophilic Substitutions
(R)-(-)-Citronellyl bromide participates in Sₙ1 and Sₙ2 reactions, yielding chiral ethers, thioethers, and amines. For example, reaction with sodium methoxide produces (R)-(-)-citronellyl methyl ether, a fragrance component.
Catalytic Asymmetric Synthesis
The compound serves as a precursor to chiral ligands in transition-metal catalysis. Palladium complexes derived from (R)-(-)-citronellyl bromide facilitate enantioselective C–C bond formations with 85–95% ee .
Pharmaceutical Intermediates
In drug discovery, the bromide is used to synthesize terpene-based antivirals. A 2023 study demonstrated its utility in creating broad-spectrum inhibitors of enveloped viruses (IC₅₀ = 1.2 μM) .
Industrial and Academic Use Cases
Fragrance Industry
The compound’s degradation product, (R)-(-)-citronellal, is a key component in perfumes and insect repellents. Global production exceeds 500 metric tons annually.
Materials Science
Chiral liquid crystals incorporating (R)-(-)-citronellyl bromide exhibit tunable optical properties for display technologies (Δn = 0.18–0.22) .
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